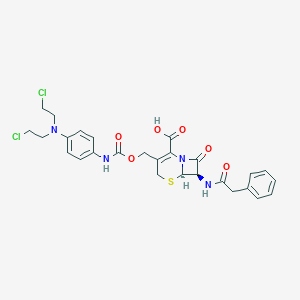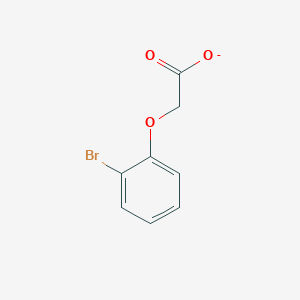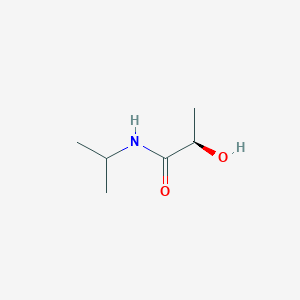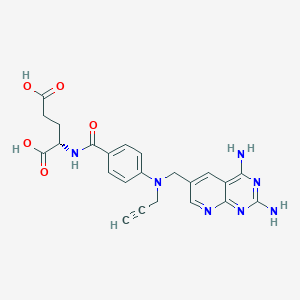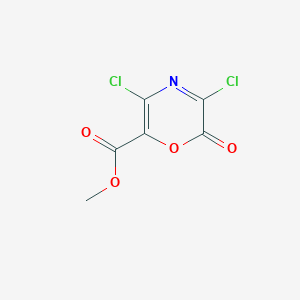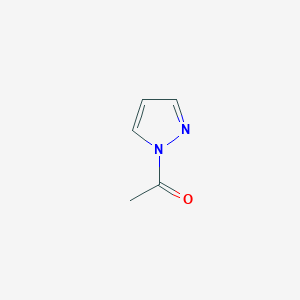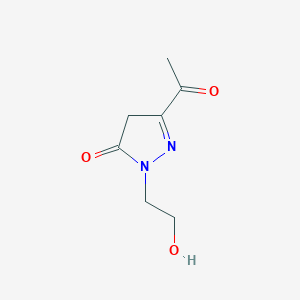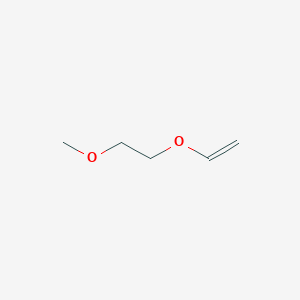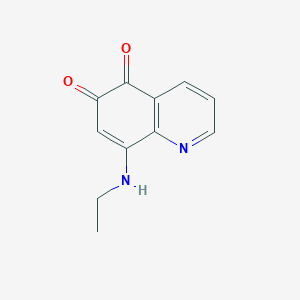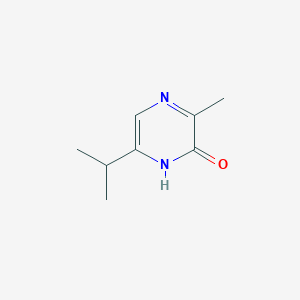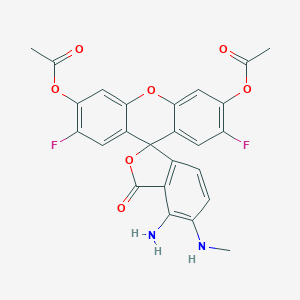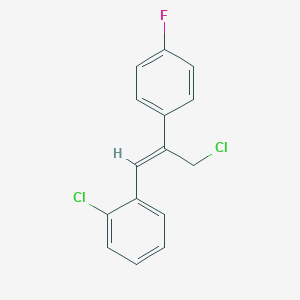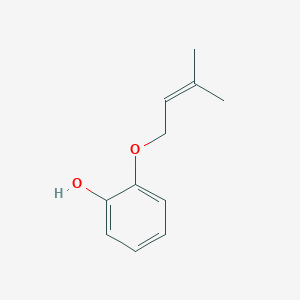
2-(3-Methylbut-2-enyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-2-enyloxy)phenol is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known by other synonyms such as 2-[(3-Methyl-2-butenyl)oxy]phenol .
Synthesis Analysis
The synthesis of 2-(3-Methylbut-2-enyloxy)phenol involves several steps. One method involves the thermal rearrangement of 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene (feniculin) at 153 °C, which undergoes Claisen rearrangement to the 1,1-dimethylallylphenol . Another method involves the alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene .Molecular Structure Analysis
The molecular structure of 2-(3-Methylbut-2-enyloxy)phenol consists of a phenol group attached to a 3-methylbut-2-enyl group . The structure is characterized by the presence of a hydroxyl group (OH) attached to a benzene ring, which is further connected to a 3-methylbut-2-enyl group .Chemical Reactions Analysis
The chemical reactions involving 2-(3-Methylbut-2-enyloxy)phenol are complex and can involve several steps. For instance, the compound can undergo Claisen rearrangement under certain conditions . Additionally, it can participate in reactions involving the phenol group, such as oxidation and reduction .Physical And Chemical Properties Analysis
2-(3-Methylbut-2-enyloxy)phenol has a density of 1.040 g/cm³ . It has a boiling point of 254.3±9.0 °C at 760 mmHg . The compound has a molar refractivity of 51.5±0.3 cm³ and a polar surface area of 20 Ų .Safety And Hazards
Propriétés
IUPAC Name |
2-(3-methylbut-2-enoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUAHNWRAJLTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564632 |
Source


|
| Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbut-2-enyloxy)phenol | |
CAS RN |
132277-33-9 |
Source


|
| Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

